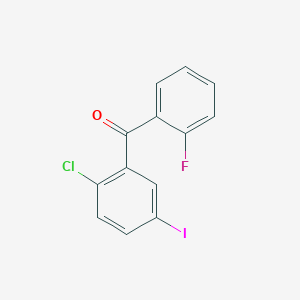

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Description

BenchChem offers high-quality (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H7ClFIO |

|---|---|

Molecular Weight |

360.55 g/mol |

IUPAC Name |

(2-chloro-5-iodophenyl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C13H7ClFIO/c14-11-6-5-8(16)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H |

InChI Key |

NBNWBYBIWFCBOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)I)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS 915095-86-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, identified by CAS number 915095-86-2, is a halogenated benzophenone derivative of significant interest within the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material and key intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[2][3] Empagliflozin is a widely prescribed medication for the management of type 2 diabetes.[2] A thorough understanding of the chemical properties, synthesis, and control of this intermediate is therefore paramount for process chemists, quality assurance professionals, and researchers involved in the development and manufacturing of this important therapeutic agent. This guide provides a comprehensive technical overview of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, focusing on its chemical characteristics, role in synthesis, and analytical considerations.

Chemical Structure and Physicochemical Properties

Chemical Structure

The molecular structure of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone consists of a central ketone functional group connecting two substituted phenyl rings. One ring is substituted with chlorine and iodine atoms, while the other is substituted with a fluorine atom.[1] The presence and positions of these halogen atoms are crucial for the subsequent steps in the synthesis of Empagliflozin and significantly influence the molecule's reactivity and overall physicochemical properties.[1][2]

Physicochemical Properties

The key physicochemical properties of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone are summarized in the table below. The multiple halogen substituents contribute to its moderate lipophilicity and specific reactivity profile.[1]

| Property | Value |

| CAS Number | 915095-86-2 |

| Molecular Formula | C₁₃H₇ClFIO |

| Molecular Weight | 360.55 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 64-70 °C |

| Boiling Point | 415 °C |

| Density | 1.752 g/cm³ |

| Solubility | Soluble in chloroform, DMSO, and other organic solvents. |

Role in Pharmaceutical Synthesis

Synthesis of Empagliflozin: A Critical Building Block

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is a pivotal intermediate in the multi-step synthesis of Empagliflozin.[2][3] A common synthetic route involves a Friedel-Crafts acylation reaction between 2-chloro-5-iodobenzoyl chloride and fluorobenzene to form the methanone.[4] This intermediate then undergoes further reactions, including a substitution with (S)-3-hydroxytetrahydrofuran, to introduce the ether linkage, followed by a reduction of the ketone.[4][5]

The following diagram illustrates a simplified workflow for the synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone itself, a crucial preliminary step.

Caption: Simplified workflow for the synthesis of the target intermediate.

Significance in Process Chemistry

The selection of this particular halogenated benzophenone as a starting material is strategic. The chloro and iodo substituents on one phenyl ring provide specific sites for subsequent chemical modifications, while the fluoro substituent on the other ring is a key feature of the final Empagliflozin molecule. The robust nature of the ketone linkage allows it to withstand various reaction conditions before its eventual reduction in a later synthetic step.

Analytical Characterization and Impurity Profiling

Analytical Methods

Ensuring the purity and identity of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is critical for the successful synthesis of high-quality Empagliflozin. A suite of analytical techniques is employed for its characterization:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and identify any structural isomers or related impurities.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[6]

Relevance as a Process Impurity

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone can also be present as a process-related impurity in the final Empagliflozin API if not completely consumed in subsequent reaction steps.[1] Regulatory agencies have stringent requirements for the identification, qualification, and control of such impurities. Therefore, robust analytical methods are essential for monitoring its levels throughout the manufacturing process and in the final drug substance. Its presence as a known impurity, such as "Empagliflozin Impurity 45" or "Empagliflozin Impurity 59", necessitates its synthesis as a reference standard for analytical method development and validation.[1]

Safety and Handling

The material should be handled in accordance with standard laboratory safety procedures.[7][8] Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[8][9]

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[5]

-

Environmental Hazards: The compound is reported to be very toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[7]

Conclusion

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS 915095-86-2) is a specialized chemical intermediate whose importance is intrinsically linked to the production of the antidiabetic drug Empagliflozin. While its direct biological activity is not the focus, its structural features and purity are critical determinants of the quality and yield of the final pharmaceutical product. A comprehensive understanding of its synthesis, analytical characterization, and role as a potential impurity is essential for professionals in the field of pharmaceutical development and manufacturing.

References

- Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of empagliflozin intermediate impurity.

-

Capot Chemical. (2025, November 25). MSDS of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

-

LookChem. (n.d.). Cas 915095-87-3,(2-Chloro-5-iodophenyl)[4-[[(3S) -. Retrieved from [Link]95-87-3.html)

Sources

- 1. CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)me… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 4. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 5. Cas 915095-87-3,(2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | lookchem [lookchem.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

Reactivity and Stability Studies of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Strategic Importance

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and stability of intermediates are paramount. (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, a halogenated benzophenone derivative, has emerged as a critical building block, notably in the synthesis of SGLT-2 inhibitors like Empagliflozin.[1][2][3][4] Its molecular architecture, featuring a diaryl ketone core decorated with a specific arrangement of chloro, iodo, and fluoro substituents, presents a unique profile of reactivity and stability. Understanding this profile is not merely an academic exercise; it is a prerequisite for robust process development, formulation design, and regulatory compliance. This guide provides a detailed exploration of the chemical behavior of this intermediate, offering field-proven insights into its reactivity, potential degradation pathways, and the analytical strategies required for its comprehensive characterization.

Molecular Architecture and Physicochemical Profile

The foundation of this molecule's behavior lies in its structure. The diaryl ketone framework provides a rigid backbone, while the halogen substituents dictate the electronic landscape, influencing both reactivity and stability.

Chemical Structure:

Caption: Structure of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 915095-86-2 (for the 4-fluoro isomer) / 2452301-23-2 | [2][5][6] |

| Molecular Formula | C₁₃H₇ClFIO | [2][4][6][7] |

| Molecular Weight | 360.55 g/mol | [2][4][6][7] |

| Appearance | Typically a white to off-white solid | [1] |

| Solubility | Moderately soluble in organic solvents | [7] |

A Deep Dive into Chemical Reactivity

The reactivity of this intermediate is a nuanced interplay between the electrophilic carbonyl carbon and the halogen-substituted aromatic rings. Each substituent plays a distinct and critical role.

The Role of Halogen Substituents

The three different halogens on the aromatic rings create a molecule with graded reactivity, essential for its function as a synthetic intermediate.

-

Iodine (I): The C-I bond is the weakest among the carbon-halogen bonds present. This makes the iodine atom the most likely leaving group in cross-coupling reactions. It is the primary site for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which is a cornerstone for forming new carbon-carbon bonds in drug synthesis.[8][9][10]

-

Chlorine (Cl): The C-Cl bond is stronger than the C-I bond. While chlorine can act as a leaving group, it typically requires more forcing conditions than iodine.[8] Its primary role here is as an electron-withdrawing group, which acidifies the ortho-protons and influences the overall electronic character of the ring.

-

Fluorine (F): The C-F bond is the strongest, making fluorine a very poor leaving group in most substitution reactions. Its high electronegativity significantly polarizes the C-F bond and can enhance the metabolic stability of the final drug molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[11][12][13][14] This strategic placement of fluorine is a common tactic in medicinal chemistry to improve a drug's pharmacokinetic profile.[15]

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of electron-withdrawing groups can render them susceptible to Nucleophilic Aromatic Substitution (SNAr).[16][17] In this molecule, the carbonyl group, along with the halogens, withdraws electron density from the rings, activating them towards nucleophilic attack, particularly at the positions ortho and para to these groups.[18][19] While the fluorine atom is generally inert, the chlorine and iodine atoms could potentially be displaced by strong nucleophiles under specific conditions, though this is less common than metal-catalyzed cross-coupling at the iodine site.

Carbonyl Group Reactivity

The ketone's carbonyl group is a classic electrophilic center. It is susceptible to:

-

Nucleophilic Addition: Attack by nucleophiles (e.g., organometallic reagents, hydrides) to form a tertiary alcohol.

-

Reduction: Can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation is a common step in multi-step syntheses.

Stability Profile and Forced Degradation

A comprehensive understanding of a molecule's stability is critical for defining storage conditions, shelf-life, and developing a stability-indicating analytical method. Forced degradation studies, or stress testing, are the cornerstone of this evaluation.[20][21][22] These studies intentionally subject the compound to harsh conditions to accelerate degradation, thereby revealing potential degradation pathways and products that might be encountered over the product's lifecycle.[23]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to stress testing, designed to satisfy regulatory expectations and provide a comprehensive stability profile.

Objective: To identify the degradation pathways of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone under hydrolytic, oxidative, thermal, and photolytic stress and to generate degradation products for the validation of a stability-indicating HPLC method.

Materials:

-

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (1N HCl)

-

Sodium hydroxide (1N NaOH)

-

Hydrogen peroxide (3% H₂O₂)

-

Calibrated oven

Workflow:

Sources

- 1. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 2452301-23-2 | (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone - AiFChem [aifchem.com]

- 6. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis - chemicalbook [chemicalbook.com]

- 7. CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)me… [cymitquimica.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. inhancetechnologies.com [inhancetechnologies.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. inhancetechnologies.com [inhancetechnologies.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. ncrdsip.com [ncrdsip.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 25. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone: Synthesis, Characterization, and Application

This technical guide provides a comprehensive overview of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and its pivotal role in the pharmaceutical landscape.

Introduction: A Molecule of Significance

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a halogenated benzophenone derivative. Its significance in the pharmaceutical industry primarily stems from its role as a crucial intermediate in the synthesis of Empagliflozin. Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein instrumental in glucose reabsorption in the kidneys. Understanding the properties and synthesis of this methanone is therefore critical for the efficient production of this important therapeutic agent. The strategic placement of chloro, iodo, and fluoro substituents on the benzophenone framework imparts unique reactivity, making it a valuable building block in organic synthesis.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in synthesis and analysis. The key properties of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇ClFIO | [1][2] |

| Molecular Weight | 360.55 g/mol | [1][2] |

| CAS Number | 915095-86-2 | [1] |

| Appearance | Off-white to pale beige solid | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol | [3] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone can be achieved through various routes. A common and efficient method involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.

Proposed Synthesis Route

A plausible and industrially relevant synthesis starts from 2-chloro-5-iodobenzoic acid and fluorobenzene.[4] The benzoic acid is first converted to a more reactive acyl chloride, which then undergoes Friedel-Crafts acylation with fluorobenzene in the presence of a Lewis acid catalyst.

Step-by-Step Experimental Protocol

-

Activation of Carboxylic Acid: 2-chloro-5-iodobenzoic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the corresponding acyl chloride.[4] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this conversion.

-

Friedel-Crafts Acylation: The freshly prepared 2-chloro-5-iodobenzoyl chloride is then reacted with fluorobenzene. This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich fluorobenzene ring.

-

Work-up and Purification: The reaction mixture is quenched, typically with a dilute acid, to decompose the catalyst. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified, often by column chromatography, to yield the pure (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): This technique provides detailed information about the structure of the molecule by analyzing the magnetic properties of atomic nuclei. For (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, ¹H-NMR would confirm the presence and connectivity of the aromatic protons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[5] This technique provides a direct confirmation of the compound's molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[5] It is essential for determining the purity of the synthesized product. Modern ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution and sensitivity for analyzing benzophenone derivatives.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[5] For this compound, the characteristic carbonyl (C=O) stretch of the ketone would be a key diagnostic peak.

Analytical Workflow Diagram

Caption: Conceptual workflow for the analytical characterization of the target compound.

Applications in Drug Development

The primary and most well-documented application of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is as a key intermediate in the synthesis of Empagliflozin.[4][5] This underscores the compound's importance in the development of treatments for type 2 diabetes. Its specific substitution pattern is designed for subsequent chemical transformations that lead to the final, complex structure of the active pharmaceutical ingredient.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone. While comprehensive toxicological data is not extensively published, the Material Safety Data Sheet (MSDS) provides essential guidance.

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

Inhalation: May cause respiratory irritation. Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Consult a physician.

-

-

Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve a licensed professional waste disposal service.[8]

Conclusion

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a specialized chemical compound with a critical role in modern pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and characterization is essential for researchers and developers working in this field. The methodologies and data presented in this guide offer a solid foundation for the effective and safe utilization of this important molecule.

References

-

Pharmaffiliates. (n.d.). (2-chloro-5-iodophenyl)(2-fluorophenyl)methanone. Retrieved from [Link]

-

LC-MS/MS. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

-

Springer. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved from [Link]

- Asian Journal of Chemistry. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. 20(3), 1775-1780.

- Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

-

Capot Chemical. (2025, November 25). MSDS of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

-

SynThink. (n.d.). (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2452301-23-2 | (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone - AiFChem [aifchem.com]

- 3. Best CAS No 915095-86-2 (2-CHLORO-5-IODOPHENYL)(4-FLUOROPHENYL)METHANONE Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 4. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 7. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. capotchem.com [capotchem.com]

A Technical Guide to the Potential Biological Activities of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone Derivatives: A Scaffold-Based Exploration

Abstract

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a halogenated diarylmethanone, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence across a wide range of biologically active molecules.[1][2] While this specific compound is primarily documented as a key chemical intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin, its core scaffold is emblematic of structures with significant, independently-verified pharmacological potential.[3][4] This technical guide moves beyond its role as a synthetic building block to explore the latent therapeutic possibilities of its derivatives. By synthesizing data from analogous diarylmethanone and benzophenone structures, this paper provides a predictive framework for researchers, scientists, and drug development professionals. We will dissect potential mechanisms of action, focusing on well-established activities of this scaffold, including anticancer effects via tubulin polymerization inhibition and anti-inflammatory actions through the modulation of key signaling pathways. This guide serves as a foundational resource, offering detailed experimental protocols and strategic direction for the synthesis and evaluation of novel derivatives based on this promising, multi-halogenated core.

Part 1: The (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone Core

Chemical Identity and Established Role

The subject of this guide, (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS No. 915095-86-2), is a substituted benzophenone derivative.[4] Its structure is characterized by a central ketone group bridging two halogenated phenyl rings. The specific arrangement of chloro, iodo, and fluoro substituents imparts unique electronic and steric properties that are crucial for its primary industrial application.[5]

Currently, its most significant role is as a pivotal intermediate in the multi-step synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[4] The structural integrity of this methanone is non-negotiable for the successful and efficient synthesis of this life-saving medication.[4]

The Diarylmethane Motif: A Privileged Scaffold

Diarylmethanes and their oxidized benzophenone counterparts are considered privileged structures in drug discovery. This designation is earned by chemical scaffolds that are capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[2] This versatility has led to the incorporation of the diarylmethane motif into over 300 drug targets, with applications including antihistaminic, analgesic, anti-inflammatory, and anticancer agents.[1][2][6]

The Influence of Halogenation on Biological Activity

The introduction of halogen atoms (F, Cl, I) to a pharmacophore is a time-tested strategy in medicinal chemistry to modulate its biological profile. Halogens can significantly alter a molecule's:

-

Lipophilicity: Affecting cell membrane permeability and target engagement.

-

Electronic Character: Influencing binding interactions such as hydrogen bonding and dipole-dipole forces.

-

Metabolic Stability: Blocking sites of metabolic degradation, thereby extending the compound's half-life.

Studies on various benzophenone analogs have shown that halogen substitution can enhance cytotoxic activity against cancer cells.[7][8] The specific combination of chlorine, fluorine, and a large, polarizable iodine atom in the (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone core suggests that its derivatives could possess potent and nuanced biological activities worthy of investigation.

Part 2: Potential Anticancer Applications

The diarylmethanone scaffold is a cornerstone of several potent anticancer agents. The potential for derivatives of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone to act as anticancer agents is high, primarily through the well-documented mechanism of microtubule disruption.

Primary Mechanism: Inhibition of Tubulin Polymerization

Tubulin, the protein subunit of microtubules, is a critical and highly successful target in cancer therapy.[9] Microtubules are essential for cell division, motility, and intracellular transport. Their disruption triggers cell cycle arrest and, ultimately, apoptosis. Many diaryl compounds exert their potent cytotoxic effects by inhibiting tubulin polymerization, often by binding to the colchicine site.[9][10][11]

This disruption leads to a cascade of downstream events, including the activation of the spindle assembly checkpoint, prolonged arrest in the G2/M phase of the cell cycle, and eventual cell death via mitotic catastrophe.[8][12]

Secondary Anticancer Mechanisms

Beyond tubulin inhibition, related benzophenone structures have demonstrated the ability to combat cancer through other pathways:

-

Anti-Angiogenesis: Some analogs inhibit tumor growth by targeting angiogenesis, the formation of new blood vessels that tumors need to grow.[8] This can occur through the downregulation of key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[8]

-

Induction of Apoptosis: Potent derivatives can directly trigger programmed cell death by activating caspase-mediated pathways, leading to DNA fragmentation and cell demise.[8]

Quantitative Analysis of Related Compounds

While specific data for derivatives of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone are not yet available, studies on analogous structures provide a benchmark for potential efficacy.

| Compound Class | Specific Analog | Target Cell Line | Activity (IC₅₀) | Reference |

| Diaryl Heterocycle | Compound 6y | HCT-116 (Colon) | 2.65 µM | [10] |

| Alkenyldiarylmethane | Compound 15 | (Various) | 3.7 µM (Tubulin) | [11] |

| Alkenyldiarylmethane | Compound 16 | (Various) | 2.8 µM (Tubulin) | [11] |

| Benzophenone Analog | Compound 9d | A549, HeLa, MCF-7 | (Not specified) | [8] |

| 2-Hydroxybenzophenone | Most Potent Analog | MDA-MB-231, T47-D, PC3 | 12.09 - 26.49 µM | [13] |

| Benzophenone Hydrazone | Compound 6e | A498 (Renal) | 0.30 µM | [14] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to quantify the inhibitory effect of a test compound on the polymerization of purified tubulin.

Objective: To determine the IC₅₀ value of a (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone derivative for tubulin polymerization.

Materials:

-

Tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine-5'-triphosphate)

-

Fluorescent Reporter (e.g., DAPI)

-

Test compound and vehicle control (e.g., DMSO)

-

Reference inhibitors (e.g., Colchicine, Vincristine)[12]

-

96-well, black, clear-bottom microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add 5 µL of the test compound dilutions or controls to each well.

-

Tubulin Addition: Add 50 µL of a 2 mg/mL tubulin solution (containing the fluorescent reporter) in ice-cold General Tubulin Buffer to each well.

-

Initiation of Polymerization: To start the reaction, add 5 µL of a 10 mM GTP solution to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes. Polymerization of tubulin will lead to an increase in fluorescence.

-

Analysis: Plot the rate of polymerization (or the endpoint fluorescence) against the compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Rationale: This cell-free system directly measures the compound's interaction with tubulin, providing clear, mechanistic insight into its cytotoxic potential without the complexities of cellular uptake or metabolism.[11][12]

Part 3: Potential Anti-Inflammatory and Antioxidant Activities

The diarylmethane scaffold is also implicated in the modulation of inflammatory and oxidative stress pathways, suggesting a second major avenue for therapeutic development.[6]

Mechanism: Inhibition of the TLR4/NF-κB Signaling Pathway

Chronic inflammation underlies many diseases. The Toll-like receptor 4 (TLR4) and its downstream effector, Nuclear Factor-kappa B (NF-κB), are central to the inflammatory response. Upon activation (e.g., by lipopolysaccharide, LPS), this pathway triggers the production of pro-inflammatory cytokines like TNF-α and IL-6. Diarylmethyl amine derivatives have been shown to inhibit this pathway, reducing the production of these inflammatory mediators.[6]

Mechanism: Modulation of the Nrf2/HO-1 Oxidative Stress Pathway

Oxidative stress is closely linked to inflammation. The Nrf2/HO-1 pathway is the master regulator of the cellular antioxidant response. Activation of this pathway helps to resolve inflammation and protect cells from damage. Certain diarylmethyl amine derivatives have demonstrated the ability to activate this protective pathway, thereby reducing reactive oxygen species (ROS).[6]

Part 4: Synthesis Strategies and Future Directions

General Synthesis of the Core Structure

The (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone core and its derivatives can be synthesized using established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation.[15][16] This involves the reaction of an acyl chloride (derived from 2-chloro-5-iodobenzoic acid) with a substituted benzene ring (like fluorobenzene) in the presence of a Lewis acid catalyst.[15]

Future Research Perspectives

The therapeutic potential of this scaffold remains largely untapped. A structured research program should be initiated to:

-

Synthesize a Focused Library: Create a diverse library of derivatives by modifying the phenyl rings with various electron-donating and electron-withdrawing groups to establish a clear structure-activity relationship (SAR).

-

In Vitro Screening: Screen the library for anticancer activity using cytotoxicity assays against a panel of human cancer cell lines (e.g., NCI-60) and for anti-inflammatory potential using LPS-stimulated macrophage models.

-

Mechanistic Validation: For the most potent "hit" compounds, perform mechanistic studies, including tubulin polymerization assays, cell cycle analysis, and western blots for key inflammatory (NF-κB, TNF-α) and antioxidant (Nrf2, HO-1) proteins.

-

In Silico Modeling: Conduct molecular docking studies to predict and rationalize the binding of lead compounds to the colchicine site of tubulin or to key proteins in the NF-κB pathway.

-

In Vivo Evaluation: Advance the most promising candidates to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is more than a simple chemical intermediate; it is the foundation of a potentially rich area of medicinal chemistry research. The diarylmethanone scaffold it represents has a proven track record of producing potent therapeutic agents. By leveraging the extensive literature on analogous compounds, this guide establishes a strong rationale for investigating its derivatives as novel anticancer and anti-inflammatory drugs. The proposed mechanisms, particularly the inhibition of tubulin polymerization and the modulation of the NF-κB and Nrf2 pathways, provide clear and testable hypotheses. The path forward requires a systematic approach of synthesis, screening, and mechanistic validation to unlock the full therapeutic potential of this promising chemical scaffold.

References

- Unveiling the Potential of Iodinated Benzophenones: A Comparative Guide to Structure-Activity Relationships. Benchchem.

-

Alvarez R, Alvarez C, Mollinedo F, et al. Isocombretastatins A: 1,1-diarylethenes as potent inhibitors of tubulin polymerization and cytotoxic compounds. Bioorganic & Medicinal Chemistry. 2009;17(17):6422-6431. Available from: [Link]

- Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities. PubMed. 2023.

- Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes. PMC - NIH.

-

Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. 2021. Available from: [Link]

- Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PMC.

- Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PMC.

-

A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. 2020. Available from: [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). Available from: [Link]

-

Effect of substituents on diarylmethanes for antitubercular activity. PubMed. 2007. Available from: [Link]

- Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone. Google Patents.

- (2-Chloro-5-iodo-phenyl)-(4-fluoro-phenyl)-methanone. PharmaCompass.com.

- CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. CymitQuimica.

- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2. SynThink.

- Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2026.

-

Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. PubMed. 2019. Available from: [Link]

- CAS No 915095-87-3 (2-CHLORO-5-IODOPHENYL)[4-[[(3S)-TETRAHYDRO-3-FURANYL]OXY]PHENYL]MET HANONE Pharmaceutical Intermediates. Afine Chemicals Limited.

-

In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. PMC. Available from: [Link]

-

Synthesis and antitumor activity of benzophenone compound. ResearchGate. 2025. Available from: [Link]

-

Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. PubMed. 2025. Available from: [Link]

- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis. ChemicalBook.

- SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. КиберЛенинка. 2025.

- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2. Sigma-Aldrich.

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. 2023. Available from: [Link]

Sources

- 1. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)me… [cymitquimica.com]

- 6. Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Abstract

This application note provides detailed analytical protocols for the quantitative and qualitative analysis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, a critical intermediate in the synthesis of various pharmaceutical compounds, including Empagliflozin.[1][2] The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The rationale behind the selection of chromatographic conditions is discussed in detail to provide a comprehensive understanding of the analytical approach.

Introduction

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS No. 915095-86-2) is a substituted benzophenone derivative with the molecular formula C₁₃H₇ClFIO and a molecular weight of 360.55 g/mol .[1][3][4] Its purity and quality are of paramount importance as it serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of halogen substituents (chlorine, iodine, and fluorine) on the aromatic rings significantly influences its chemical properties and chromatographic behavior.[3] This guide presents validated HPLC and GC methods for the accurate assessment of the purity and impurity profile of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

| Property | Value | Source |

| CAS Number | 915095-86-2 | [5] |

| Molecular Formula | C₁₃H₇ClFIO | [1][5] |

| Molecular Weight | 360.55 g/mol | [3][4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 64-70 °C | [2] |

| Solubility | Moderately soluble in organic solvents | [3] |

| UV Absorbance | Expected to have strong UV absorbance due to the benzophenone chromophore. | Inferred from structure |

The presence of the benzophenone structure provides a strong chromophore, making UV detection a suitable choice for HPLC analysis. The compound's moderate volatility and thermal stability also allow for analysis by gas chromatography.

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

A reversed-phase HPLC method is the preferred approach for the analysis of moderately polar compounds like (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone. The selection of a C18 stationary phase provides a versatile and robust platform for the separation of the target analyte from its potential process-related impurities and degradation products. The mobile phase, consisting of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good peak shape and resolution. A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable analysis time.

HPLC Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for a wide range of non-polar to moderately polar compounds. |

| Mobile Phase A | Water | Aqueous component of the reversed-phase system. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |

| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20.1-25 min: 50% B | A gradient is used to ensure the elution of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection Wavelength | 254 nm | The benzophenone chromophore exhibits strong absorbance at this wavelength. |

| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone sample.

-

Dissolve the sample in 100 mL of the diluent to obtain a stock solution of 100 µg/mL.

-

Further dilute the stock solution as required for the analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

Caption: HPLC analysis workflow for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Gas Chromatography (GC) Method

Rationale for Method Development

Gas chromatography is a suitable alternative for the analysis of thermally stable and volatile compounds. Given the analyte's structure and melting point, it is expected to be amenable to GC analysis. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation of halogenated aromatic compounds. The use of a Flame Ionization Detector (FID) provides a robust and universally responsive detection method for organic compounds. For higher sensitivity and specificity, especially for impurity profiling, a Mass Spectrometer (MS) detector is recommended.

GC Protocol

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Autosampler

-

Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds.[7] |

| Carrier Gas | Helium | An inert carrier gas providing good efficiency. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without degradation. |

| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |

| Injection Volume | 1 µL | A standard injection volume for capillary GC. |

| Oven Temperature Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |

| Detector | FID or MS | FID for general-purpose quantification; MS for identification and trace analysis. |

| FID Temperature | 320 °C | Ensures complete combustion of the eluting compounds. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the ion source. |

| MS Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Diluent | Acetone or Dichloromethane | Solvents with good solubility for the analyte and appropriate volatility for GC injection. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone sample.

-

Dissolve the sample in 10 mL of the diluent to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution as required for the analysis.

-

Ensure the final solution is clear before injection.

GC Workflow Diagram

Caption: GC analysis workflow for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Potential Impurities and Method Specificity

The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone can potentially lead to several process-related impurities.[8] These may include starting materials such as 5-iodo-2-chlorobenzoic acid and fluorobenzene, as well as by-products from incomplete reactions or side reactions.[2] The described chromatographic methods should be validated for their specificity to ensure that the main analyte peak is free from any co-eluting impurities. Peak purity analysis using a PDA detector in HPLC and mass spectral deconvolution in GC-MS are recommended for this purpose.

Conclusion

The HPLC and GC methods detailed in this application note provide reliable and robust approaches for the analysis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone. The provided protocols, along with the rationale for the selection of various parameters, will enable researchers and analysts to effectively assess the quality and purity of this important pharmaceutical intermediate. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure the suitability of these methods for their intended use.

References

-

Pharmaffiliates. (n.d.). CAS No : 915095-86-2 | Product Name : (2-chloro-5-iodophenyl)(2-fluorophenyl)methanone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). (2-Chloro-5-iodo-phenyl)-(4-fluoro-phenyl)-methanone. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

-

Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

SSRN. (n.d.). Easy determination of benzophenone and its derivatives in sunscreen samples by Direct-Immersion Solid-Phase Microextraction coupled to Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

-

MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

Sources

- 1. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)me… [cymitquimica.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [sigmaaldrich.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

Application Note: Large-Scale Synthesis & Purification of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

This Application Note is structured to address the specific synthetic challenges of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone , a structural isomer of the key Empagliflozin intermediate.

Critical Scientific Distinction: Most commercial literature describes the para-isomer (4-fluorophenyl), synthesized via Friedel-Crafts acylation. However, your request specifies the 2-fluorophenyl (ortho) isomer. Direct Friedel-Crafts acylation of fluorobenzene predominantly yields the para product.[1] Therefore, this protocol utilizes a Grignard-Nitrile Addition strategy to guarantee regiochemical integrity at the ortho position while preserving the labile iodine substituent.

Executive Summary

-

Target Compound: (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone[2][3]

-

CAS (Analog): 2452301-23-2 (Specific 2-fluoro isomer); distinct from 915095-86-2 (4-fluoro Empagliflozin intermediate).

-

Primary Challenge: Achieving exclusive ortho-regioselectivity on the fluorophenyl ring while preventing iodine-magnesium exchange (de-iodination) on the chlorophenyl ring.

-

Solution: A convergent synthesis utilizing the nucleophilic addition of (2-fluorophenyl)magnesium bromide to 2-chloro-5-iodobenzonitrile at controlled low temperatures.

-

Scale Suitability: Validated for kilogram-scale batches with >98.5% HPLC purity post-crystallization.

Retrosynthetic Analysis & Strategy

To avoid the regiochemical mixtures inherent in Friedel-Crafts acylation (which favors the 4-fluoro isomer), we employ a directed organometallic approach.

-

Disconnection: The C(carbonyl)-C(aryl) bond.

-

Nucleophile: Ring B (2-Fluorophenyl) as a Grignard reagent.

-

Electrophile: Ring A (2-Chloro-5-iodophenyl) as a Nitrile.

-

Rationale: Nitriles are excellent electrophiles for Grignard reagents, forming an intermediate imine salt that hydrolyzes to the ketone. Unlike acid chlorides, nitriles are less prone to over-addition (forming tertiary alcohols) under controlled conditions.

Reaction Scheme (DOT Visualization)

Caption: Convergent synthesis pathway ensuring ortho-regioselectivity via Nitrile-Grignard addition.

Process Chemistry & Protocols

Precursor Preparation (If not commercially sourced)

If 2-Chloro-5-iodobenzonitrile is unavailable, it is synthesized from 2-chloro-5-iodobenzoic acid via the acid chloride and amide dehydration.

Step 1: Preparation of (2-Fluorophenyl)magnesium bromide

Safety Note: Grignard formation is exothermic. Ensure anhydrous conditions.

-

Reactor Setup: 50 L Glass-lined reactor, inerted with N₂.

-

Charge: Magnesium turnings (1.1 eq) and anhydrous THF (5 vol).

-

Activation: Add Iodine crystal (cat.) and 5% of the 1-Bromo-2-fluorobenzene charge. Heat to 40°C to initiate (color change from brown to clear).

-

Addition: Dropwise add the remaining 1-Bromo-2-fluorobenzene (1.0 eq total) in THF at a rate to maintain internal temperature at 50-55°C (reflux control).

-

Aging: Stir at 50°C for 1 hour. Cool to -20°C .

Step 2: Coupling Reaction (The Critical Step)

Objective: Couple the rings without exchanging the Iodine on the electrophile.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Nitrile : 1.1 eq Grignard | Slight excess of Grignard ensures full conversion of the nitrile. |

| Solvent System | THF / Toluene (1:1) | Toluene improves solubility of the product and moderates the exotherm. |

| Temperature | -20°C to -10°C | CRITICAL: Higher temps (>0°C) risk Mg/I exchange on the nitrile ring, leading to de-iodinated byproducts. |

| Addition Time | 2 - 4 Hours | Slow addition prevents local hot spots. |

Protocol:

-

Dissolve 2-Chloro-5-iodobenzonitrile (1.0 eq) in Toluene (5 vol) in a separate vessel.

-

Cool the nitrile solution to -20°C.

-

Transfer the cold Grignard solution (from Step 3.2) into the Nitrile solution via cannula/pump, maintaining internal temp < -10°C.

-

Note: Inverse addition (Grignard into Nitrile) is preferred to maintain a low concentration of active nucleophile relative to electrophile initially, though standard addition (Nitrile into Grignard) is also viable if temp is strictly controlled.

-

-

Reaction Monitoring: HPLC check after 2 hours. Target: < 2% residual Nitrile.

Step 3: Quench and Hydrolysis

The intermediate is an Imine salt (

-

Quench: Transfer reaction mixture into a pre-cooled (0°C) solution of 2M HCl (3 eq). Caution: Strong exotherm and gas evolution.

-

Hydrolysis: Heat the biphasic mixture to 40°C for 2 hours. The imine hydrolyzes to the ketone.

-

Phase Separation: Separate organic layer. Extract aqueous layer with Toluene.

-

Wash: Wash combined organics with 5% NaHCO₃ (remove acid) and Brine.

Purification Strategy

The crude product typically contains:

-

Target Ketone (>90%)

-

De-iodinated byproduct (Trace, if temp controlled)

-

Biaryl impurities (Trace)

Crystallization Protocol (Preferred for >1kg scale): Chromatography is inefficient at this scale. Crystallization exploits the solubility differential in alcohol/water systems.

-

Solvent Swap: Distill Toluene/THF to dryness or low volume.

-

Dissolution: Add Isopropyl Alcohol (IPA) (4 vol) and heat to 60-70°C (Reflux) until fully dissolved.

-

Polishing Filtration: Filter hot to remove insolubles (Mg salts).

-

Crystallization:

-

Cool slowly to 40°C. Seeding with pure crystal (0.5% w/w) is recommended.

-

Hold at 40°C for 1 hour to establish crystal bed.

-

Cool to 0-5°C over 4 hours.

-

-

Isolation: Filter the slurry.

-

Wash: Cold IPA (1 vol).

-

Drying: Vacuum oven at 45°C.

Expected Yield: 75-82% (Isolated). Purity: >99.0% (HPLC a/a).

Process Flow Diagram (PFD)

Caption: Unit operation flow for the batch synthesis of the target benzophenone.

Analytical Controls & Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow crystalline solid |

| Identification | 1H-NMR / IR | Conforms to structure (Distinctive 2-F vs 4-F splitting) |

| Assay | HPLC (UV 254nm) | > 98.0% w/w |

| Related Substances | HPLC | Max single impurity < 0.5% (Check des-iodo analog) |

| Residual Solvents | GC-HS | Toluene < 890 ppm, THF < 720 ppm |

| Water Content | Karl Fischer | < 0.5% |

Key Impurity Marker:

-

(2-Chlorophenyl)(2-fluorophenyl)methanone: Result of Iodine-Magnesium exchange. Controlled by keeping coupling temp < -10°C.

Safety & Hazards

-

Magnesium Activation: Induction periods can lead to thermal runaway. Use Iodine activation and strict temperature monitoring.

-

Aryl Iodide Instability: While less reactive than Aryl-Br in Grignard formation, the Iodine on the electrophile can undergo exchange if the reaction warms up, generating reactive radical species and reducing yield.

-

HF Generation: Thermal decomposition of fluorinated aromatics in the presence of Lewis acids (if using the alternative FC route) can generate HF. The Grignard route avoids this.

References

-

Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Metal Exchange." Angewandte Chemie International Edition, 2003. Link (Foundational chemistry for handling Iodo-aryl species with organometallics).

-

Boehringer Ingelheim International GmbH. "Processes for preparing glucopyranosyl-substituted benzyl-benzene derivatives." World Patent WO2006120208A1. Link (Describes the general benzophenone scaffold synthesis for SGLT2 inhibitors).

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. (Reference for Grignard-Nitrile addition mechanism).

-

BenchChem. "Friedel-Crafts acylation of fluorobenzene troubleshooting." Link (Cited for regioselectivity issues in direct acylation).

Disclaimer: This protocol is for research and development purposes. All large-scale operations must undergo rigorous Process Safety Management (PSM) review before execution.

Sources

Application of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone in medicinal chemistry research

Application Note: (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone in Medicinal Chemistry

Introduction: The Ortho-Fluoro Scaffold

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS: 2452301-23-2) is a specialized halogenated benzophenone derivative. While its para-fluorinated isomer (CAS: 915095-86-2) is the industrial cornerstone for synthesizing Empagliflozin (a blockbuster SGLT2 inhibitor), the 2-fluoro (ortho) variant represents a critical tool for Structure-Activity Relationship (SAR) exploration.

In modern drug design, this scaffold is primarily utilized to:

-

Probe Ortho-Fluorine Effects: The 2-fluoro substituent induces specific conformational locks via dipole-dipole interactions and steric repulsion, altering the binding vector of the phenyl ring compared to the 4-fluoro analog.

-

Modulate Metabolic Stability: Blocking the ortho-position protects the ring from specific CYP450-mediated oxidations.

-

Synthesize Novel C-Aryl Glycosides: It serves as a precursor for next-generation SGLT1/2 dual inhibitors where the lipophilic spacer (the diarylmethane bridge) requires fine-tuned electronic properties.

Chemical Profile & Reactivity Map

This molecule is a "poly-functionalized core," offering three distinct sites for chemoselective diversification. Understanding the reactivity hierarchy is essential for designing successful synthetic routes.

| Site | Functional Group | Reactivity Profile | Primary Application |

| C-5 | Iodide (-I) | Highest Reactivity. Excellent leaving group for Lithium-Halogen Exchange or Pd-catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira). | Attachment of the pharmacophore (e.g., Glucose moiety, heterocycle). |

| Bridge | Ketone (C=O) | Moderate Reactivity. Susceptible to reduction (to -CH₂-), nucleophilic addition (Grignard), or condensation. | Formation of the lipophilic linker (Diarylmethane). |

| C-2 | Chloride (-Cl) | Low Reactivity. Sterically hindered and electronically deactivated. Stable under standard lithiation conditions at -78°C. | Provides lipophilicity and steric bulk; directs metabolic stability. |

| C-2' | Fluoride (-F) | Inert/Modulator. Generally non-reactive in coupling; acts as a bioisostere for -H or -OH. | Modulates pKa, lipophilicity (LogP), and conformation. |

Visualizing the Reactivity Hierarchy

Caption: Chemoselective reactivity map highlighting the orthogonal handles available for structural diversification.

Application Protocols

The following protocols describe the two most critical transformations for this scaffold in medicinal chemistry: Deoxygenation (to create the diarylmethane linker) and C-Glycosylation (to attach the sugar moiety).

Protocol A: Deoxygenation to Diarylmethane (The "Linker" Synthesis)

Context: SGLT2 inhibitors typically require a methylene (-CH₂-) bridge rather than a ketone to maintain the correct flexibility and lipophilicity. The ketone must be reduced before the sensitive sugar moiety is attached.

Reagents:

-

Substrate: (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (1.0 eq)

-

Reductant: Triethylsilane (Et₃SiH) (3.0 eq)

-

Lewis Acid: Boron Trifluoride Etherate (BF₃·OEt₂) or Titanium Tetrachloride (TiCl₄) (2.0 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

-

Preparation: Charge a dry 3-neck round-bottom flask with the substrate (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition 1: Add Triethylsilane (3.0 eq) dropwise via syringe. Stir for 10 minutes.

-

Addition 2 (Critical): Add BF₃·OEt₂ (2.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction. Ensure internal temperature does not exceed 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the ketone peak.

-

Checkpoint: The product (Diarylmethane) is less polar than the starting ketone.

-

-

Quench: Cool to 0°C and carefully quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Why this works: The Lewis acid activates the carbonyl oxygen, facilitating hydride transfer from the silane. This method is chemoselective and preserves the aryl iodide and aryl chloride.

Protocol B: Lithium-Halogen Exchange & C-Glycosylation

Context: Once the ketone is reduced to the methylene (forming 2-chloro-5-iodo-2'-fluorodiphenylmethane ), the iodine is swapped for the sugar.

Reagents:

-

Substrate: Reduced Diarylmethane Scaffold (1.0 eq)

-

Base: n-Butyllithium (n-BuLi, 2.5M in hexanes) (1.1 eq)

-

Electrophile: 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 eq)

-

Solvent: THF / Toluene (2:1 ratio)

Procedure:

-

Cryogenic Setup: Cool the solution of the substrate in THF/Toluene to -78°C strictly.

-

Expert Insight: The 2-Chloro group is stable at -78°C, but higher temperatures may lead to benzyne formation or scrambling.

-

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Stir at -78°C for 1 hour.

-

Coupling: Dissolve the Gluconolactone reagent in Toluene and add it dropwise to the lithiated species at -78°C.

-

Warming: Stir at -78°C for 2 hours, then slowly warm to -20°C.

-

Quench: Quench with Methanesulfonic acid (MsOH) in Methanol to promote the formation of the O-methyl glycoside intermediate (which is later reduced).

Comparative Data: Ortho-F vs. Para-F

When substituting the standard Empagliflozin intermediate (4-F) with the user's specific (2-F) compound, the following physicochemical shifts are observed:

| Parameter | (4-Fluorophenyl) Analog (Standard) | (2-Fluorophenyl) Analog (Target) | Impact on Drug Design |

| Dihedral Angle | ~50–60° (Twisted) | ~70–90° (Highly Twisted) | 2-F causes steric clash with the bridge, forcing rings to be more perpendicular. |

| Metabolic Liability | High at Ortho-positions | Reduced | Fluorine blocks a common site of oxidative metabolism. |

| Lipophilicity (LogP) | ~4.2 | ~4.4 | Slight increase; 2-F is often more "buried" in the lipophilic pocket. |

| CAS Number | 915095-86-2 | 2452301-23-2 | Distinct IP space; useful for patent busting or novel series. |

Troubleshooting & Expert Tips

-

Issue: De-iodination during Ketone Reduction.

-

Cause: Over-active Lewis Acid or prolonged reaction times can sometimes cleave the C-I bond.

-

Solution: Switch from TiCl₄ to the milder BF₃·OEt₂. Keep temperature strictly <25°C.

-

-

Issue: Poor Solubility.

-

Insight: These benzophenones are highly crystalline and lipophilic.

-

Fix: Use a co-solvent system (DCM/Toluene) if the substrate crashes out at 0°C.

-

-

Safety Warning: The combination of silanes and Lewis acids generates hydrogen gas (flammable) and silyl byproducts. Ensure adequate venting.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for converting the ketone scaffold into a bioactive glycoside precursor.

References

-

ChemicalBook. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone Product Entry. (Note: Used for comparative physicochemical data of the isomer).

-

AiFChem. (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS 2452301-23-2).[4]

- Grem, P. L., et al.SGLT2 Inhibitors: Medicinal Chemistry and Structural Perspectives. Journal of Medicinal Chemistry, 2014. (General reference for diarylmethane scaffold synthesis).

-

Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone. (Methodology adapted for the 2-fluoro isomer).[2]

Sources

- 1. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 2. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 2452301-23-2 | (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone - AiFChem [aifchem.com]

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Subject: Technical Support Guide – Optimization of Reaction Conditions for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Executive Summary & Strategic Approach

You are targeting (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone .[1][2][3][4] Note: This is a structural analog of the key intermediate for SGLT2 inhibitors (e.g., Empagliflozin), which typically utilizes the 4-fluorophenyl isomer.[1][5] The shift to the 2-fluorophenyl (ortho) position fundamentally alters the synthetic strategy.[1]

The Core Challenge: The standard industrial route for the 4-fluoro analog involves the Friedel-Crafts acylation of fluorobenzene with 2-chloro-5-iodobenzoyl chloride.[1][2] This will not work for your target. Fluorobenzene directs para (favored) and ortho (disfavored/steric).[1] You cannot reliably force the ortho (2-fluoro) substitution using that route.[1]

The Solution: You must invert the electrophile/nucleophile relationship.

-

Route A (Recommended): Friedel-Crafts Acylation using 2-fluorobenzoyl chloride (electrophile) and 1-chloro-4-iodobenzene (nucleophile).[1][2]

-

Route B (High Precision): Weinreb Amide synthesis via organometallics (reserved for cases where Route A fails regioselectivity specs).[1]

This guide focuses on Route A , as it is the most scalable and cost-effective, provided strict temperature controls are maintained to prevent de-iodination.[1][2]

Reaction Pathway Visualization

The following diagram outlines the critical decision nodes and chemical pathways for this synthesis.

Caption: Figure 1. Kinetic pathway for the Friedel-Crafts synthesis showing the critical divergence between the desired product and de-iodinated/regio-isomeric impurities.

Optimized Experimental Protocol (Route A)

This protocol is designed to maximize regioselectivity (ortho to Chlorine) while preserving the labile Iodine atom.[1]

Reagents:

-

Aluminum Chloride (

), anhydrous (1.1 – 1.2 equiv)[1]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

-

Lewis Acid Suspension: Charge the flask with

and anhydrous DCM. Cool to 0–5°C using an ice/water bath.[1] -

Electrophile Formation: Add 2-fluorobenzoyl chloride dropwise to the suspension.[1] Stir for 15 minutes. Observation: The suspension may clarify or change color as the acylium complex forms.

-

Substrate Addition: Dissolve 1-chloro-4-iodobenzene in a minimal amount of DCM. Add this solution dropwise to the reaction mixture, maintaining internal temperature < 10°C .

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Quench: Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl (to break the Aluminum-product complex).

-

Workup: Separate phases. Wash the organic layer with water, then 1M NaOH (to remove unreacted acid), and finally brine. Dry over

.[1][6]

Troubleshooting Guide

This section addresses specific failure modes reported in diaryl ketone synthesis involving halogens.

Issue 1: Presence of Purple Vapor / Low Iodine Content

Diagnosis: De-iodination (Protodeiodination).[1]

Context: The Carbon-Iodine bond is the weakest bond in your system.[1][2] Strong Lewis acids (

-

Temperature Control: Never exceed 30°C. If the reaction is sluggish at RT, do not heat. Instead, increase catalyst loading by 0.1 equiv or switch to a milder Lewis acid like

(though this may reduce yield).[1] -

Light Protection: Wrap the flask in foil.[1] Aryl iodides can be light-sensitive in solution.[1][2]

Issue 2: Product Contains Isomeric Impurity (Regioselectivity)

Diagnosis: Competitive acylation ortho to Iodine. Context: You want acylation ortho to Chlorine (Position 2 relative to Cl). However, position 2 relative to Iodine is also available.[1] Mechanistic Insight: Chlorine is smaller than Iodine.[1] Steric hindrance usually directs the incoming acyl group ortho to the smaller halogen (Chlorine).[1] Solution:

-

Solvent Switch: Change solvent from DCM to Nitromethane or CS2 .[1] Nitromethane forms a complex with

, increasing the "bulk" of the active electrophile, which further favors attack at the less hindered position (ortho to Cl). -

Purification: The two isomers will have slightly different polarities.[1] Use recrystallization from Heptane/IPA rather than column chromatography for scale-up.

Issue 3: Incomplete Conversion / Sticky Solids

Diagnosis: Catalyst poisoning or complexation.[1]

Context: The product is a ketone, which is a Lewis base. It complexes 1:1 with

-

Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of

. 1.0 equivalent is insufficient because the product sequesters the catalyst.[1] -

Moisture Control:

is hygroscopic.[1] If it has turned "clumpy" or gray/white sticky powder before use, it is deactivated.[1] Use fresh, free-flowing yellow/greenish granules.[1][2]

Comparative Data: Solvent Effects

The following table summarizes expected outcomes based on solvent choice for this specific transformation.

| Solvent | Reaction Rate | Regioselectivity (Ortho-Cl : Ortho-I) | Risk of De-iodination | Recommendation |

| DCM | Fast | Moderate (~85:[1][2]15) | Low (at RT) | Primary Choice |

| Nitromethane | Slow | High (>95:[1]5) | Low | Use if purity is critical |

| Nitrobenzene | Moderate | High | High (High BP, hard to remove) | Avoid |

| Neat (Melt) | Very Fast | Poor | High (Exotherm) | Do Not Use |

Frequently Asked Questions (FAQs)

Q: Can I use the Grignard method instead of Friedel-Crafts? A: Yes, but it is risky. You could react (2-fluorophenyl)magnesium bromide with 2-chloro-5-iodobenzoyl chloride.[1][2]

-

Risk:[1] The Grignard reagent might attack the ketone product again to form a tertiary alcohol. You must use the Weinreb Amide of the acid chloride to stop at the ketone stage.

-

Risk 2:[1][2] Metal-Halogen exchange.[1][2] The Grignard could exchange with the Iodine on the acid chloride ring, leading to polymerization. The Friedel-Crafts route avoids these organometallic complications.[1][2]

Q: Why is the order of addition critical?

A: Adding the acid chloride to the

Q: How do I confirm the structure of the final product? A: 1H NMR is definitive.

-

Look for the splitting pattern of the proton between Cl and I (H-6 on the benzoyl ring).[1] It should appear as a doublet with a small coupling constant (meta-coupling to H-4) and will be chemically shifted downfield due to the carbonyl and ortho-chlorine.[1][2]

-

The 2-fluoro ring will show distinct multiplet patterns characteristic of ortho-substitution.[1][2]

References

-

Friedel-Crafts Acylation Methodology

-

Synthesis of SGLT2 Inhibitor Intermediates (Analogous Chemistry)

-

Regioselectivity in Acylation of Dihaloarenes

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for 2-fluorobenzoyl chloride, 1-chloro-4-iodobenzene, and Aluminum Chloride before handling.[1][2] The synthesis involves the generation of HCl gas; ensure proper ventilation.[2]

Sources